2-bromo-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide 2-bromo-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9021205
InChI: InChI=1S/C20H12BrClN4O2S/c21-14-5-2-1-4-12(14)18(27)26-20(29)24-11-7-8-15(22)13(10-11)19-25-17-16(28-19)6-3-9-23-17/h1-10H,(H2,24,26,27,29)
SMILES: C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4)Br
Molecular Formula: C20H12BrClN4O2S
Molecular Weight: 487.8 g/mol

2-bromo-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide

CAS No.:

Cat. No.: VC9021205

Molecular Formula: C20H12BrClN4O2S

Molecular Weight: 487.8 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide -

Specification

Molecular Formula C20H12BrClN4O2S
Molecular Weight 487.8 g/mol
IUPAC Name 2-bromo-N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Standard InChI InChI=1S/C20H12BrClN4O2S/c21-14-5-2-1-4-12(14)18(27)26-20(29)24-11-7-8-15(22)13(10-11)19-25-17-16(28-19)6-3-9-23-17/h1-10H,(H2,24,26,27,29)
Standard InChI Key DSQCZIPATDEGLN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4)Br
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4)Br

Introduction

"2-bromo-N-{[4-chloro-3-( oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide" is a synthetic organic compound classified as a benzamide derivative with a unique heterocyclic structure. It contains functional groups such as bromine, chlorine, oxazole, pyridine, and carbamothioyl moieties. These structural features suggest significant potential in medicinal chemistry due to their association with diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Bromination: Introduction of the bromine atom into the benzamide framework.

  • Chlorination: Functionalization of the phenyl ring with chlorine.

  • Formation of Thioamide Bonds: Incorporation of the carbamothioyl group through reactions with thiourea derivatives or other sulfur-containing reagents.

Reaction Conditions:

  • Controlled temperature and solvent selection are critical for optimizing yield and selectivity.

  • Catalysts may be employed to enhance reaction efficiency.

Analytical Characterization:

To confirm the structure and purity of the compound, the following techniques are commonly used:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on the molecular structure.

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic vibrations.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Biological Significance

The heterocyclic nature of "2-bromo-N-{[4-chloro-3-( oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide" suggests potential pharmacological applications:

  • Enzyme Inhibition: The compound may interact with enzymes due to its functional diversity.

  • Receptor Binding: Its structural complexity enables potential binding to biological receptors involved in disease pathways.

Studies on related compounds indicate that modifications in molecular structure can significantly influence pharmacodynamics and pharmacokinetics .

Applications in Medicinal Chemistry

This compound is being explored for its potential in treating diseases such as cancer and microbial infections:

  • The oxazole-pyridine moiety is often associated with antimicrobial activity.

  • Thioamides have shown promise in enzyme inhibition relevant to cancer pathways.

Table 2: Potential Applications

Application AreaRationale
Antimicrobial AgentsHeterocyclic rings enhance activity
Anticancer TherapiesFunctional groups aid receptor binding

Research Directions

Future studies are needed to explore:

  • Structure-activity relationships (SAR): To optimize biological efficacy.

  • Pharmacokinetics and toxicity profiling: For safe therapeutic use.

  • Molecular docking studies: To identify specific biological targets.

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